molecular formula C9H14N4O4 B1403128 tert-butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate CAS No. 948573-72-6

tert-butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate

Cat. No.: B1403128
CAS No.: 948573-72-6
M. Wt: 242.23 g/mol
InChI Key: BSRAUZBMAOXPMN-UHFFFAOYSA-N
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Description

tert-Butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of the synthesis can be around 59.5% .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Reduction: The major product formed is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

tert-Butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate is unique due to its specific nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Tert-butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structure that includes a nitro group and a tert-butyl carbamate moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4O3, with a molecular weight of 238.24 g/mol. The presence of the nitro group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

PropertyValue
Molecular FormulaC10H14N4O3
Molecular Weight238.24 g/mol
StructurePyrazole ring with nitro and carbamate groups

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act by:

  • Enzyme Inhibition : It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic reactions.
  • Receptor Interaction : The compound could potentially interact with various receptors involved in biological pathways, contributing to its pharmacological effects.

Biological Activities

Research on pyrazole derivatives has demonstrated a range of biological activities, including:

  • Anticancer Activity : Compounds with similar pyrazole structures have shown promise in inhibiting the growth of various cancer cell types, including lung, colorectal, and breast cancers. For instance, studies have indicated that derivatives can exhibit significant antiproliferative effects against cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
  • Anti-inflammatory Effects : Some pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : The compound's structure allows it to act as an intermediate in the synthesis of antibiotics, highlighting its potential use in combating bacterial infections.

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study on a series of pyrazole derivatives demonstrated that modifications to the structure significantly influenced their anticancer activity. For example, compounds with specific substitutions exhibited enhanced efficacy against cancer cell lines .
  • Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, revealing that specific compounds could effectively inhibit TNFα production in stimulated cells, indicating their potential as therapeutic agents for inflammatory conditions .

Research Findings

Recent findings highlight the ongoing interest in pyrazole derivatives for medicinal applications:

  • Synthesis and Evaluation : A study synthesized various pyrazole-based compounds and evaluated their biological activities, finding promising results for anticancer applications. The structure-activity relationship was critical in determining efficacy against different cancer types.
  • Molecular Modeling Studies : Computational studies have been employed to predict the binding affinity of these compounds to target enzymes and receptors, aiding in the design of more potent derivatives .

Properties

IUPAC Name

tert-butyl N-(2-methyl-5-nitropyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)10-6-5-7(13(15)16)11-12(6)4/h5H,1-4H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRAUZBMAOXPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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